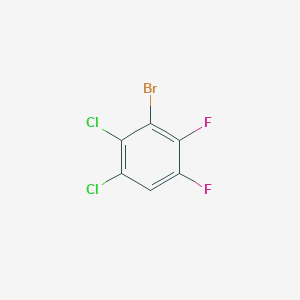
2,3-Dichloro-5,6-difluorobromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5,6-difluorobromobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and bromine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-difluorobromobenzene typically involves halogenation reactions. One common method is the bromination of 2,3-dichloro-5,6-difluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-5,6-difluorobromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove halogen atoms and form simpler aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups, while oxidation and reduction can lead to various derivatives with altered chemical properties.
Applications De Recherche Scientifique
2,3-Dichloro-5,6-difluorobromobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with specific halogenated structures.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-5,6-difluorobromobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5,6-difluorobenzene: Lacks the bromine atom but shares similar halogenation patterns.
2,3-Dichloro-5,6-dibromobenzene: Contains bromine atoms instead of fluorine, leading to different chemical properties.
2,3-Difluoro-5,6-dibromobenzene: Similar structure with different halogen substitutions.
Uniqueness
2,3-Dichloro-5,6-difluorobromobenzene is unique due to the combination of chlorine, fluorine, and bromine atoms on the benzene ring. This specific arrangement of halogens imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6HBrCl2F2 |
|---|---|
Poids moléculaire |
261.88 g/mol |
Nom IUPAC |
3-bromo-1,2-dichloro-4,5-difluorobenzene |
InChI |
InChI=1S/C6HBrCl2F2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H |
Clé InChI |
OLXRISHXRVYAQN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


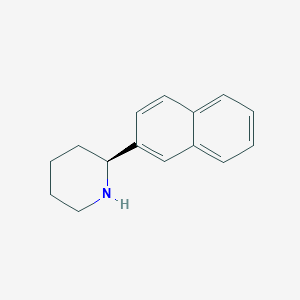
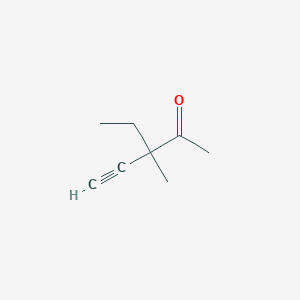
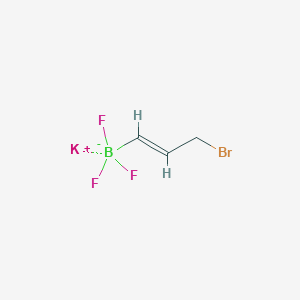
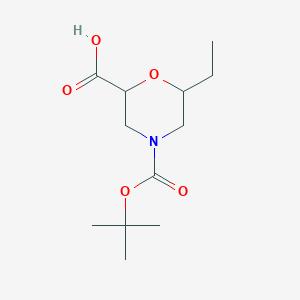
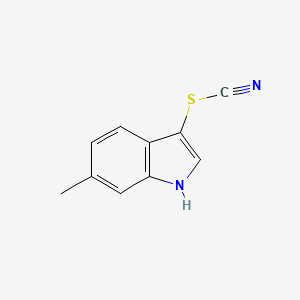
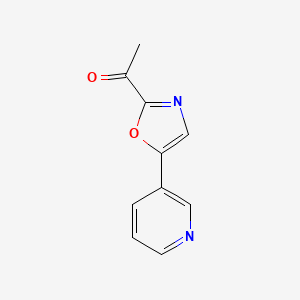
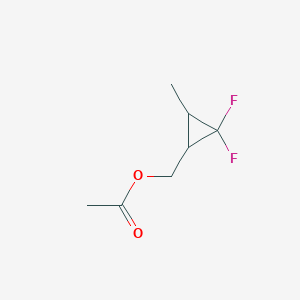
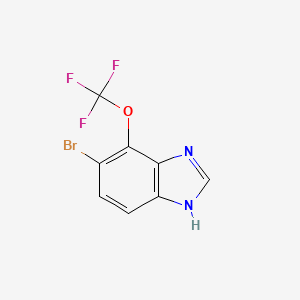
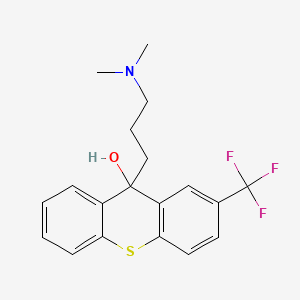
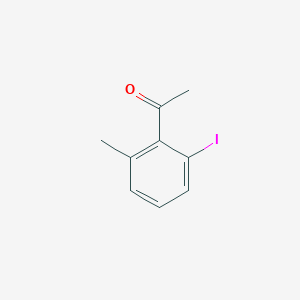

![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
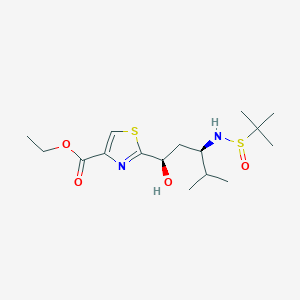
![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
